molecular formula C19H17F3N4O B2381120 N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide CAS No. 2034293-74-6

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide

Cat. No.: B2381120
CAS No.: 2034293-74-6
M. Wt: 374.367
InChI Key: UVPGTTGSGZKPEM-UHFFFAOYSA-N
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Description

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide is a synthetic compound featuring a tetrahydrotriazolopyridine core substituted with a trifluoromethyl group at position 6 and a naphthamide moiety at position 2. The triazolopyridine scaffold is a pharmacologically privileged structure known for its role in modulating kinase activity and neurotransmitter receptors . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the 1-naphthamide substituent contributes to π-π stacking interactions in biological targets. This compound’s structural complexity necessitates precise synthetic methodologies, often involving copper-catalyzed cycloadditions or coupling reactions, as seen in analogous systems .

Properties

IUPAC Name

N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O/c20-19(21,22)13-8-9-16-24-25-17(26(16)11-13)10-23-18(27)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPGTTGSGZKPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2CC1C(F)(F)F)CNC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, synthesis, and biological evaluations based on diverse research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C18H17F3N4O2SC_{18}H_{17}F_3N_4O_2S with a molecular weight of approximately 410.42 g/mol. Its structure includes a naphthalene moiety and a trifluoromethyl-substituted triazolo-pyridine fragment, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC18H17F3N4O2S
Molecular Weight410.42 g/mol
Purity≥95%

Synthesis

The synthesis of this compound can be achieved through various organic reactions involving the appropriate precursors and conditions. While specific synthetic routes may vary in literature, methods often involve coupling reactions and modifications of existing heterocycles to introduce the desired functional groups.

Anticancer Activity

Recent studies have evaluated the compound's potential as an anticancer agent. For instance:

  • Cell Line Studies : In vitro assays demonstrated that the compound showed significant antiproliferative effects against various cancer cell lines including HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) cells. The IC50 values indicated effective inhibition of cell growth compared to control groups .
  • Mechanism of Action : The compound is believed to inhibit the PI3K/AKT signaling pathway, crucial for cell survival and proliferation in many cancers. This inhibition was confirmed through Western blot analysis showing reduced phosphorylation levels of key proteins in the pathway .

Other Biological Activities

The compound has also been investigated for other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties against certain bacterial strains. Further research is needed to establish its efficacy and mechanism of action in this context.
  • Anti-inflammatory Properties : There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects by modulating cytokine production. This aspect warrants further exploration for potential therapeutic applications.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their anticancer properties. Compounds with similar structural motifs showed promising results against various cancer cell lines .
  • Evaluation of Pharmacokinetics : In vivo studies assessing the pharmacokinetic properties of related compounds indicated favorable absorption and distribution profiles, suggesting potential for therapeutic use .

Scientific Research Applications

Antimicrobial Activity

Naphthalene sulfonamides have been recognized for their antimicrobial properties. Studies indicate that these compounds can inhibit bacterial growth and may serve as effective agents against various pathogens. For instance, research has shown that derivatives of naphthalene sulfonamide exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . The presence of the trifluoromethyl group in the structure enhances the compound's potency against Gram-negative bacteria.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have highlighted the potential of naphthalene-1-sulfonamide derivatives in selectively inhibiting FABP4. This protein plays a crucial role in metabolic and inflammatory processes. Binding affinities of certain derivatives were found to be comparable or superior to existing inhibitors, suggesting a promising avenue for metabolic disorder treatments .

Anti-cancer Potential

Some derivatives have demonstrated anticancer properties through mechanisms involving cell cycle arrest and apoptosis in cancer cell lines. The structural features of these compounds are thought to enhance their interaction with cancer-related targets . Research has focused on optimizing these compounds for better efficacy against various cancer types.

Pharmacokinetics

In silico pharmacokinetic studies have been conducted to predict the behavior of similar compounds in biological systems. These studies suggest favorable absorption and distribution characteristics, making them suitable candidates for further development in drug formulation .

Antimicrobial Studies

A study focusing on the synthesis and characterization of naphthalene sulfonamide derivatives revealed their potential as new antimicrobial agents. Compounds synthesized showed varying degrees of antibacterial activity against standard strains . For example:

  • Compound 6d inhibited Mycobacterium smegmatis with a maximum zone of inhibition of 16 mm.
  • Compound 9b exhibited significant activity against Pseudomonas aeruginosa, achieving a maximum inhibition zone of 19 mm.

Cancer Research

Research has indicated that certain derivatives can induce apoptosis in cancer cells through specific pathways. A notable study demonstrated that modifications in the naphthalene sulfonamide structure could enhance anticancer activity significantly .

Comparison with Similar Compounds

Triazole vs. Triazolopyridine Cores

The target compound’s tetrahydrotriazolopyridine core distinguishes it from simpler triazole derivatives. For example, compounds such as 2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) () utilize a 1,2,3-triazole ring linked to a naphthalenyloxy group. In contrast, the triazolopyridine core in the target compound provides a fused bicyclic system, which enhances conformational rigidity and target binding affinity .

Substituent Effects

  • Trifluoromethyl Group : The 6-(trifluoromethyl) substituent in the target compound contrasts with the nitro or methoxy groups in analogs like 6b (2-nitrophenyl) and 6c (3-nitrophenyl) (). The CF₃ group’s electron-withdrawing nature and hydrophobic character improve metabolic resistance compared to nitro groups, which are prone to reduction .
  • Naphthamide vs.

Physicochemical and Spectroscopic Properties

IR and NMR Signatures

  • IR : The target compound’s carbonyl stretch (C=O, ~1670 cm⁻¹) aligns with 6a–6c (1671–1682 cm⁻¹), but its triazolopyridine C–N stretches (1300–1340 cm⁻¹) differ from simple triazoles .
  • ¹H NMR : The naphthamide protons (δ 7.2–8.6 ppm) resemble those in 6b (δ 7.20–8.36 ppm), but the tetrahydrotriazolopyridine’s methylene signals (δ 3.5–5.5 ppm) are distinct .

Solubility and Stability

The trifluoromethyl group in the target compound likely reduces aqueous solubility compared to 6a–6c but improves stability against oxidative degradation, a limitation observed in nitro-substituted analogs .

Research Implications

The structural features of N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-naphthamide position it as a candidate for targeting kinases (e.g., JAK2) or neurotransmitter receptors (e.g., GABAₐ), similar to Example 53 (). However, its naphthamide group may confer unique selectivity profiles compared to benzamide derivatives . Further studies are needed to validate its pharmacokinetic and pharmacodynamic properties.

Q & A

Q. What are the critical reaction conditions for optimizing the synthesis of this compound?

The synthesis involves multi-step reactions, including cycloaddition and amide coupling. Key considerations include:

  • Solvent systems : Mixed solvents like tert-butanol-water (3:1) improve reaction efficiency for triazole formation .
  • Catalysts : Copper acetate (10 mol%) accelerates 1,3-dipolar cycloaddition reactions .
  • Temperature control : Room temperature for cycloaddition vs. reflux for amidation steps to avoid side products .
  • Purification : Recrystallization in ethanol or ethyl acetate-hexane mixtures enhances purity (>95%) .

Q. Which spectroscopic techniques are prioritized for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR in DMSO-d₆ resolves signals for aromatic protons (δ 7.2–8.4 ppm), triazole (δ 8.3–8.4 ppm), and trifluoromethyl groups (¹³C δ ~125 ppm) .
  • IR spectroscopy : Peaks at 1670–1680 cm⁻¹ confirm carbonyl (C=O) groups; 3260–3300 cm⁻¹ indicates NH stretching .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ with <1 ppm error) .

Q. How should the compound be stored to maintain stability?

  • Storage conditions : Desiccated at –20°C in amber vials to prevent hydrolysis of the trifluoromethyl and amide groups .
  • Stability testing : Accelerated degradation studies under varying pH (3–9) and temperature (25–40°C) guide shelf-life estimates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Functional group modifications : Replace the naphthamide moiety with substituted benzamides to assess impact on target binding .
  • Bioisosteric replacements : Substitute trifluoromethyl with cyano or sulfone groups to compare pharmacokinetic profiles .
  • Assay selection : Use enzyme inhibition assays (e.g., kinase panels) and cellular models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What methodologies address low aqueous solubility for in vivo studies?

  • Formulation strategies : Use co-solvents (e.g., PEG-400) or lipid-based nanoemulsions to enhance bioavailability .
  • Prodrug design : Introduce phosphate or ester groups at the amide nitrogen for improved solubility, followed by enzymatic cleavage in vivo .

Q. How can contradictions in biological activity data across studies be resolved?

  • Standardization of assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Orthogonal validation : Confirm target engagement using SPR (surface plasmon resonance) and CETSA (cellular thermal shift assay) .
  • Meta-analysis : Pool data from independent studies to identify trends in IC₅₀ values and toxicity thresholds .

Q. What computational approaches predict binding affinity to target proteins?

  • Docking simulations : Use AutoDock Vina or Schrödinger to model interactions with kinases or GPCRs, focusing on the triazole core and naphthamide substituents .
  • MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize high-affinity analogs .
  • QSAR modeling : Train models on datasets of related triazolopyridines to predict ADMET properties .

Q. How can analogs be designed to improve metabolic stability?

  • Blocking metabolic hotspots : Fluorinate the naphthamide ring or introduce deuterium at labile C–H bonds to slow CYP450-mediated oxidation .
  • In vitro metabolism assays : Use liver microsomes (human/rodent) to identify major metabolites and guide structural refinements .

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